Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Brand Name: Vulcanchem
CAS No.: 179162-34-6
VCID: VC0060815
InChI: InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1
SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
Molecular Formula: C92H144N4O16Rh2S4
Molecular Weight: 1896.2 g/mol

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)

CAS No.: 179162-34-6

Main Products

VCID: VC0060815

Molecular Formula: C92H144N4O16Rh2S4

Molecular Weight: 1896.2 g/mol

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) - 179162-34-6

CAS No. 179162-34-6
Product Name Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Molecular Formula C92H144N4O16Rh2S4
Molecular Weight 1896.2 g/mol
IUPAC Name (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Standard InChI InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1
Standard InChIKey VHPFUKPTIAZHHL-JOECBHQBSA-J
Isomeric SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2]
SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
PubChem Compound 11672648
Last Modified Nov 11 2021
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